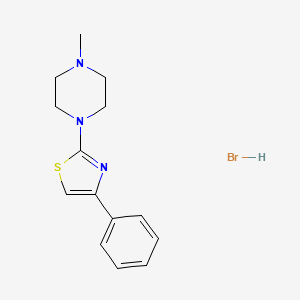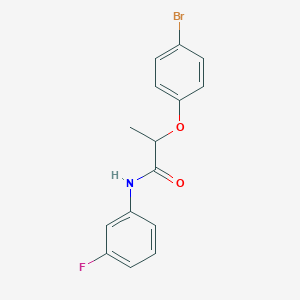![molecular formula C21H17NO3 B4111969 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)
3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid
説明
3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid, also known as BM 212, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 exerts its therapeutic effects through the inhibition of specific enzymes and pathways in the body. In cancer treatment, 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammation is reduced by 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 through the inhibition of the NF-kB pathway, which is responsible for the production of pro-inflammatory cytokines. The neuroprotective effects of 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 are thought to be due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 has been shown to have various biochemical and physiological effects. In cancer treatment, 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 induces cell cycle arrest and apoptosis in cancer cells. Inflammation is reduced by 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 through the inhibition of the production of pro-inflammatory cytokines. The neuroprotective effects of 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 are thought to be due to its ability to increase the levels of acetylcholine in the brain.
実験室実験の利点と制限
One advantage of using 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various biological processes. However, one limitation is the lack of information on the toxicity of 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212, which could impact its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212. One direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to explore its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to determine the toxicity of 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 and its potential side effects.
科学的研究の応用
3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation can also be reduced by 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid 212 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-methyl-3-[(4-phenylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14-18(21(24)25)8-5-9-19(14)22-20(23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVXBOSFFSYROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111973.png)
![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)

![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)